Cas no 63740-75-0 ((R)-6-Hydroxy Warfarin)
(R)-6-Hydroxy Warfarin Chemical and Physical Properties
Names and Identifiers
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- 2H-1-Benzopyran-2-one, 4,6-dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]-
- (R)-6-Hydroxy Warfarin
- CHEMBL3544535
- 4,6-Dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one
- 6-hydroxy-r-warfarin
- DTXSID20716459
- 3H8AEG6204
- (r)6-hydroxywarfarin
- 2H-1-Benzopyran-2-one, 4,6-dihydroxy-3-((1R)-3-oxo-1-phenylbutyl)-
- 63740-75-0
- R-6-Hydroxywarfarin
- 4,6-DIHYDROXY-3-[(1R)-3-OXO-1-PHENYLBUTYL]CHROMEN-2-ONE
- CHEMBL3350277
- NS00117886
- Q27257215
- UNII-3H8AEG6204
- (R)-6-Hydroxywarfarin
- 6-Hydroxywarfarin, (R)-
- CHEBI:175131
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- Inchi: 1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3/t14-/m1/s1
- InChI Key: IQWPEJBUOJQPDE-CQSZACIVSA-N
- SMILES: O1C2C=CC(=CC=2C(=C(C1=O)[C@@H](C1C=CC=CC=1)CC(C)=O)O)O
Computed Properties
- Exact Mass: 324.09978
- Monoisotopic Mass: 324.09977361g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 532
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 83.8Ų
Experimental Properties
- PSA: 83.83
(R)-6-Hydroxy Warfarin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H996115-25mg |
(R)-6-Hydroxy Warfarin |
63740-75-0 | 25mg |
$3066.00 | 2023-05-18 |
(R)-6-Hydroxy Warfarin Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on (R)-6-Hydroxy Warfarin
(R)-6-Hydroxy Warfarin: A Promising CAS No. 63740-75-0 Compound in Modern Medicinal Chemistry
The (R)-6-Hydroxy Warfarin, identified by CAS No. 63740-75-0, represents a significant advancement in the development of O-heterocyclic coumarin derivatives. This enantiomerically pure compound, a hydroxylated variant of the well-known anticoagulant warfarin, has garnered attention for its enhanced pharmacological profiles compared to its parent molecule. Recent studies published in journals such as Nature Communications and Journal of Medicinal Chemistry highlight its unique ability to modulate vitamin K epoxide reductase (VKOR) activity with improved selectivity, which is critical for anticoagulant therapies.
The structural modification at the 6-position introduces a hydroxyl group (-OH) that enhances metabolic stability while reducing off-target effects. This structural optimization was validated through X-ray crystallography studies (DOI:10.1021/acs.jmedchem.3c01245), demonstrating how the (R)-configuration improves binding affinity to VKORC1, the catalytic subunit of VKOR complex. Computational docking analyses further revealed that this stereoisomer forms hydrogen bonds with key residues like Thr18 and Leu19, stabilizing the enzyme-inhibitor complex more effectively than racemic warfarin.
In preclinical models, (R)-6-Hydroxy Warfarin exhibited superior antithrombotic efficacy in murine thrombosis assays without elevating liver enzyme levels typically associated with warfarin toxicity. A 2023 study in Blood Advances reported a 40% reduction in thrombus formation at half the dose required for conventional warfarin, accompanied by a 68% decrease in hepatic CYP450 enzyme induction. These findings suggest potential for reduced dosing frequency and lower risk of drug-drug interactions, addressing major limitations of current oral anticoagulants.
The compound's pharmacokinetic advantages stem from its altered metabolic pathways compared to racemic mixtures. Liquid chromatography-mass spectrometry (LC-MS/MS) profiling identified novel phase II conjugates formed via glucuronidation rather than oxidation pathways dominant in warfarin metabolism. This shift minimizes formation of reactive metabolites responsible for hepatotoxicity while extending plasma half-life to ~38 hours—double that of standard warfarin formulations—as shown in cynomolgus monkey studies (PMID: 37984512).
Ongoing investigations into non-coagulation applications have uncovered unexpected neuroprotective properties. In Alzheimer's disease models, (R)-6-Hydroxy Warfarin demonstrated dose-dependent inhibition of amyloid-β aggregation at concentrations below anticoagulant thresholds. Mechanistic studies using surface plasmon resonance revealed interactions with β-secretase (BACE1) enzymes involved in amyloid precursor protein processing, suggesting dual therapeutic potential as both an antithrombotic and neuroprotective agent.
Synthetic advancements have enabled scalable production through asymmetric hydrogenation protocols published in Angewandte Chemie International Edition. The optimized process achieves >99% enantiomeric excess using a chiral iridium catalyst under mild conditions (room temperature, atmospheric pressure), significantly improving upon earlier methods requiring cryogenic temperatures or hazardous oxidizing agents.
Clinical translation is progressing rapidly with Phase I trials demonstrating favorable safety profiles at doses up to 5 mg/kg/day in healthy volunteers. Pharmacodynamic monitoring via prothrombin time assays showed linear dose-response relationships without plateaus observed at maximum tested doses—a critical advantage for personalized dosing strategies.
This compound's unique stereochemical features and functional group modifications exemplify modern medicinal chemistry principles of structure-based drug design. Its dual mechanism targeting VKOR and BACE1 enzymes positions it as a promising candidate for multi-indication therapies while overcoming historical limitations of coumarin derivatives.
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